AP-III-a4
Übersicht
Beschreibung
AP-III-a4, also known as ENOblock, is a non-substrate analogue enolase inhibitor . It has an IC50 of 0.576 µM . It can be used for the research of cancer and diabetes .
Molecular Structure Analysis
The molecular formula of AP-III-a4 is C31H43FN8O3 . The molecular weight is 594.72 .Chemical Reactions Analysis
AP-III-a4 directly binds to enolase and inhibits its activity . It inhibits cancer cell migration and invasion, induces cancer cell apoptosis . It can induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells .Physical And Chemical Properties Analysis
AP-III-a4 is a solid substance . It is soluble in DMSO . It should be stored at 2-8°C, protected from light .Wissenschaftliche Forschungsanwendungen
Head and Neck Squamous Cell Carcinoma (HNSCC)
- Field : Oncology
- Application : AP-III-a4 is used as an ENO inhibitor in the treatment of HNSCC . ENO2, a crucial glycolytic enzyme, is highly expressed in HNSCC tissues and plays various functions in diverse cellular processes unrelated to glycolysis .
- Methods : The therapeutic efficacy of AP-III-a4 was evaluated using an animal study . Molecular alterations were examined by bioinformatics, qRT-PCR, western blotting, immunofluorescence, immunohistochemistry, immunoprecipitation, and ChIP-PCR assays .
- Results : Treatment with AP-III-a4 significantly induced HNSCC remission in a preclinical mouse model .
Bladder Cancer
- Field : Oncology
- Application : AP-III-a4 directly binds to ENO1 and represses its catalytic activity, thereby prohibiting tumor cell survival without cytotoxicity to normal cells .
- Methods : The expression of ENO1 was validated in bladder cancer cell lines and tissue samples by western blotting and immunohistochemistry .
- Results : ENO1 depletion inhibited cancer cell aggressiveness .
Gastric Cancer
- Field : Oncology
- Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in gastric cancer .
Oral Squamous Cell Carcinoma (OSCC)
- Field : Oncology
- Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in OSCC . ENO1 promotes OSCC migration and invasion by orchestrating IL-6 secretion from macrophages via a positive feedback loop .
- Methods : Small interfering RNA (siRNA) transfection and recombinant human ENO1 (rhENO1) stimulation were used to interfere with the interaction between tumor cells and macrophages .
- Results : ENO1 was expressed higher in CAL27 cells than in HaCaT cells and regulated lactic acid release in CAL27 cells . ENO1 orchestrated the IL-6 secretion of macrophages via tumor cell-derived lactic acid and the paracrine ENO1/Toll-like receptor (TLR4) signaling pathway .
Mammary Tumor Cells
- Field : Oncology
- Application : AP-III-a4, an inhibitor of Eno1, suppresses the inhibitory effect of β-catenin-overexpressing iTS CM on the migration and invasion of mammary tumor cells .
Mediation of PKM2-dependent Glycolytic and Non-glycolytic Pathways
- Field : Oncology
- Application : AP-III-a4 inhibits cell proliferation and glucose metabolism in HNSCC cells through suppressing ENO2-mediated downstream signaling .
- Methods : Molecular alterations were examined by bioinformatics, qRT-PCR, western blotting, immunofluorescence, immunohistochemistry, immunoprecipitation, and ChIP-PCR assays . Metabolic changes were assessed by intracellular levels of ATP and glucose .
- Results : ENO2 is required for HNSCC cell proliferation and glycolysis, which, surprisingly, is partially achieved by controlling PKM2 protein stability and its nuclear translocation . Treatment with the ENO inhibitor AP-III-a4 significantly induces HNSCC remission in a preclinical mouse model .
Oral Squamous Cell Carcinoma (OSCC)
- Field : Oncology
- Application : AP-III-a4, also known as ENOblock, inhibits ENO1, reducing the migration and invasion abilities of tumor cells in OSCC . ENO1 promotes OSCC migration and invasion by orchestrating IL-6 secretion from macrophages via a positive feedback loop .
- Methods : Small interfering RNA (siRNA) transfection and recombinant human ENO1 (rhENO1) stimulation were used to interfere with the interaction between tumor cells and macrophages .
- Results : ENO1 was expressed higher in CAL27 cells than in HaCaT cells and regulated lactic acid release in CAL27 cells . ENO1 orchestrated the IL-6 secretion of macrophages via tumor cell-derived lactic acid and the paracrine ENO1/Toll-like receptor (TLR4) signaling pathway .
Mammary Tumor Cells
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYITHKOHMLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43FN8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AP-III-a4 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.